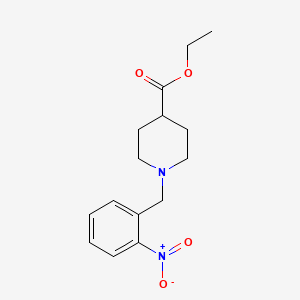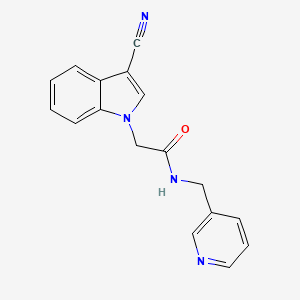
2-(2-methylphenyl)-N-(3-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methylphenyl)-N-(3-methylphenyl)acetamide, commonly known as MDPV, is a synthetic cathinone that belongs to the pyrrolidine family. It is a psychoactive substance that has gained popularity in recent years due to its stimulant effects and potential for abuse. MDPV is known to act as a reuptake inhibitor of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain.
Mecanismo De Acción
MDPV acts as a reuptake inhibitor of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This results in increased activity in the central nervous system, leading to its stimulant effects. MDPV has also been shown to act as a serotonin reuptake inhibitor, although to a lesser extent than its effects on dopamine and norepinephrine.
Biochemical and Physiological Effects:
MDPV has been shown to have a number of biochemical and physiological effects on the body. It has been linked to increased heart rate, blood pressure, and body temperature, as well as decreased appetite and sleep disturbances. MDPV has also been shown to have anxiogenic effects, leading to increased anxiety and paranoia in some users.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDPV has a number of advantages for use in lab experiments. It is a potent and selective reuptake inhibitor of dopamine and norepinephrine, making it useful for studying the effects of these neurotransmitters on the central nervous system. However, MDPV has a high potential for abuse and can be difficult to control in lab settings.
Direcciones Futuras
There are a number of future directions for research on MDPV. One area of interest is the development of new drugs that target the dopamine and norepinephrine transporters, potentially leading to new treatments for conditions such as depression and ADHD. Another area of interest is the development of new methods for controlling the abuse potential of MDPV and other synthetic cathinones.
Métodos De Síntesis
MDPV can be synthesized by the reaction of 3,4-methylenedioxyphenylpropan-2-one with 2-methylamino-1-phenylpropan-1-one in the presence of reducing agents such as lithium aluminum hydride or sodium borohydride. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
MDPV has been used extensively in scientific research to study its effects on the central nervous system. It has been shown to have a high affinity for the dopamine and norepinephrine transporters, leading to increased levels of these neurotransmitters in the brain. This has been linked to its stimulant effects and potential for abuse.
Propiedades
IUPAC Name |
2-(2-methylphenyl)-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-12-6-5-9-15(10-12)17-16(18)11-14-8-4-3-7-13(14)2/h3-10H,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHAZUCJNFLUFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-hydroxy-8,9-dihydro-3H-cyclopenta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(7H)-one](/img/structure/B5831633.png)

![2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-ethylbenzamide](/img/structure/B5831648.png)


![N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-2-pyrazinecarboxamide](/img/structure/B5831669.png)
![1-[oxo(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide](/img/structure/B5831682.png)




![2,4-dimethyl-1-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5831714.png)
![1-(4-fluorophenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5831723.png)
